molecular formula C13H10N2O B1618181 Phenol, 4-imidazo[1,2-a]pyridin-2-yl- CAS No. 57636-31-4

Phenol, 4-imidazo[1,2-a]pyridin-2-yl-

Cat. No. B1618181
CAS RN: 57636-31-4
M. Wt: 210.23 g/mol
InChI Key: XTZDIUGVJZDRGY-UHFFFAOYSA-N
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Description

Phenol, 4-imidazo[1,2-a]pyridin-2-yl- is a compound with the CAS Number: 57636-31-4 . It has a molecular weight of 210.24 . This compound belongs to the class of organic compounds known as benzenesulfonamides .


Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . A novel Schiff base of 2- ((2- (biphenyl-4-yl)imidazo [1,2-a]pyridin-3-yl)methylene amino)phenol (BIPMAP) is synthesized and identified .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . A novel Schiff base of 2- ((2- (biphenyl-4-yl)imidazo [1,2-a]pyridin-3-yl)methylene amino)phenol (BIPMAP) is synthesized and identified .


Physical And Chemical Properties Analysis

Phenol, 4-imidazo[1,2-a]pyridin-2-yl- is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 210.24 .

Mechanism of Action

The compounds are considered to be capable of inhibiting cell proliferation by inhibiting the activity of one or more protein kinases .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo [1,2- a ]pyridine derivatives . This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo [1,2- a ]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

properties

IUPAC Name

4-imidazo[1,2-a]pyridin-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-11-6-4-10(5-7-11)12-9-15-8-2-1-3-13(15)14-12/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZDIUGVJZDRGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355947
Record name Phenol, 4-imidazo[1,2-a]pyridin-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 4-imidazo[1,2-a]pyridin-2-yl-

CAS RN

57636-31-4
Record name Phenol, 4-imidazo[1,2-a]pyridin-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

649 mg (corresponding to 3.0 mmol) of 2-bromo-4′-hydroxyacetophenone and 285 mg (corresponding to 3.0 mmol) of 2-aminopyridine were dissolved in 20 mL of acetonitrile. The resulting solution was refluxed in an oil bath at 110° C. for one hour. After the reaction solution was cooled down to room temperature, 254 mg (corresponding to 5.4 mmol) of sodium hydrogencarbonate was added thereto. The resulting mixture was refluxed in an oil bath at 100° C. for one hour. After the completion of the reaction, the reaction solution was cooled to room temperature, and precipitates were filtered and recovered therefrom. The precipitates were washed with acetonitrile and water, and then dried under reduced pressure to obtain 405 mg (corresponding to 1.9 mmol) of 2-(4′-hydroxyphenyl)imidazo[1,2-a]pyridine (FIG. 4, Step 2).
Quantity
649 mg
Type
reactant
Reaction Step One
Quantity
285 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
254 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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